3-(2,4-Difluorophenyl)pyridine
Description
Significance of Fluorinated Heterocyclic Systems in Chemical Synthesis and Design
Fluorinated heterocyclic compounds are of paramount importance in numerous scientific fields. The introduction of fluorine into a heterocyclic system can dramatically alter its electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets. rsc.orgnih.gov These modifications are often synergistic, leading to compounds with superior performance characteristics compared to their non-fluorinated counterparts. In medicinal chemistry, for instance, the presence of fluorine can enhance a drug's potency and pharmacokinetic profile. nih.gov In materials science, fluorinated heterocycles are utilized in the development of advanced materials such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). ossila.com
Historical Context of Pyridine (B92270) and Fluorophenyl Moiety Integration in Academic Studies
The pyridine ring, a fundamental six-membered nitrogen-containing heterocycle, has a long and storied history in chemistry. Its unique electronic nature and ability to participate in a wide range of chemical transformations have made it a ubiquitous building block in the synthesis of pharmaceuticals, agrochemicals, and functional materials. nih.govontosight.ai The integration of a fluorophenyl moiety onto the pyridine scaffold is a more recent development, driven by the growing appreciation for the profound impact of fluorine in molecular design. Early studies focused on the synthesis and reactivity of simple fluorinated pyridines, while more recent research has explored the properties of more complex derivatives, including those bearing difluorophenyl substituents. googleapis.com
Overview of Research Directions for 3-(2,4-Difluorophenyl)pyridine within Organic and Medicinal Chemistry Paradigms
While its 2-substituted isomer has garnered more attention, this compound represents a fascinating and underexplored area of research. The positional isomerism is expected to impart distinct electronic and steric properties, leading to novel reactivity and biological activity. Key research directions for this compound include the development of efficient and regioselective synthetic methods, a thorough investigation of its chemical reactivity, and the exploration of its potential as a scaffold for the design of new therapeutic agents and functional materials. The electron-withdrawing nature of the difluorophenyl group is anticipated to influence the reactivity of the pyridine ring, making it a valuable synthon for the construction of more complex molecular architectures.
Structure
3D Structure
Properties
Molecular Formula |
C11H7F2N |
|---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
3-(2,4-difluorophenyl)pyridine |
InChI |
InChI=1S/C11H7F2N/c12-9-3-4-10(11(13)6-9)8-2-1-5-14-7-8/h1-7H |
InChI Key |
ZMQXDYBWFBWZES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Synthetic Methodologies for 3 2,4 Difluorophenyl Pyridine and Its Derivatives
Strategic Retrosynthetic Analysis for the Phenyl-Pyridine Framework
The design of a synthesis for a target molecule like 3-(2,4-difluorophenyl)pyridine begins with a retrosynthetic analysis, a process of breaking down the target into simpler, commercially available starting materials. advancechemjournal.com For the 3-phenylpyridine (B14346) core, the most logical disconnection is at the C-C bond between the pyridine (B92270) and phenyl rings. This approach leads to two primary synthons: a pyridine-based component and a phenyl-based component.
There are two main retrosynthetic strategies for this framework:
Strategy A: This involves a nucleophilic pyridine synthon and an electrophilic phenyl synthon. The pyridine ring would carry a metallic or organometallic species (e.g., a boronic acid, organozinc, or organotin reagent) at the 3-position, and the phenyl ring would possess a leaving group (e.g., a halogen) at the 1-position.
Strategy B: Conversely, this strategy employs an electrophilic pyridine synthon and a nucleophilic phenyl synthon. Here, the pyridine ring would be substituted with a leaving group at the 3-position, and the phenyl ring would be functionalized with an organometallic component.
The choice between these strategies often depends on the availability and reactivity of the starting materials, as well as the desired substitution patterns on either ring.
Cross-Coupling Reactions in the Synthesis of this compound
Transition metal-catalyzed cross-coupling reactions are the cornerstone of modern biaryl synthesis, offering a powerful and versatile toolkit for constructing the C-C bond between the two aromatic rings.
Suzuki-Miyaura Coupling Protocols
The Suzuki-Miyaura coupling is a widely used method for the synthesis of biaryl compounds due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives. organic-chemistry.orglibretexts.orgyoutube.com The reaction typically involves the palladium-catalyzed coupling of an organoboron reagent with an organic halide or triflate in the presence of a base. libretexts.orgyoutube.com
For the synthesis of this compound, this can be achieved by reacting 3-halopyridine (e.g., 3-bromopyridine (B30812) or 3-chloropyridine) with (2,4-difluorophenyl)boronic acid, or by coupling 3-pyridylboronic acid with a 1-halo-2,4-difluorobenzene. A specific example is the synthesis of 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine (B1464632), a related derivative, which was achieved through the Suzuki-Miyaura coupling of 2-chloro-5-(trifluoromethyl)pyridine (B1661970) and (2,4-difluorophenyl)boronic acid. orgsyn.orgorgsyn.org
Table 1: Examples of Suzuki-Miyaura Coupling for Phenyl-Pyridine Synthesis
| Pyridine Component | Phenyl Component | Catalyst/Ligand | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 2-chloro-5-(trifluoromethyl)pyridine | (2,4-difluorophenyl)boronic acid | Pd(PPh₃)₄ | Na₂CO₃ (aq) | Benzene/Ethanol | 90% | orgsyn.orgorgsyn.org |
| 3-Bromopyridine | Phenylboronic acid | Pd(dppf)Cl₂·CH₂Cl₂ | Cs₂CO₃ | THF/Water | High | tcichemicals.com |
Stille and Negishi Coupling Variants
The Stille and Negishi couplings offer valuable alternatives to the Suzuki-Miyaura reaction.
The Stille coupling utilizes organotin reagents, which are known for their stability and tolerance to a wide range of functional groups. organic-chemistry.org The reaction involves the palladium-catalyzed coupling of an organostannane with an organic halide or triflate. While effective, the toxicity of organotin compounds is a significant drawback. organic-chemistry.org
The Negishi coupling employs organozinc reagents, which are generally more reactive than their organoboron and organotin counterparts. wikipedia.org This increased reactivity allows for the coupling of less reactive organic halides, such as chlorides, and can often be performed under milder conditions. nih.govorgsyn.org The reaction is catalyzed by either palladium or nickel complexes. wikipedia.org The tolerance of Negishi coupling to various functional groups makes it a powerful tool in complex molecule synthesis. orgsyn.org
Table 2: Comparison of Stille and Negishi Coupling for Biaryl Synthesis
| Coupling Reaction | Organometallic Reagent | Catalyst | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| Stille | Organostannane (R-SnR'₃) | Palladium | Stable reagents, good functional group tolerance | Toxicity of tin compounds |
| Negishi | Organozinc (R-ZnX) | Palladium or Nickel | High reactivity, couples with chlorides, mild conditions | Sensitivity of organozinc reagents to air and moisture |
C-H Functionalization Approaches to Pyridine Biaryl Systems
Direct C-H functionalization has emerged as a more atom-economical and environmentally friendly approach to biaryl synthesis, as it avoids the pre-functionalization of one of the coupling partners. rsc.orgresearchgate.net This strategy involves the direct coupling of a C-H bond of one aromatic ring with a C-X bond of another. beilstein-journals.org
In the context of pyridine chemistry, this can involve the direct arylation of the pyridine ring at the C-2, C-3, or C-4 positions. researchgate.net While C-2 and C-4 functionalizations are more common due to the electronic nature of the pyridine ring, methods for C-3 arylation are also being developed. researchgate.netbeilstein-journals.org These reactions are typically catalyzed by transition metals like palladium or rhodium. beilstein-journals.org A transient activator strategy has been developed for the Pd-catalyzed diarylation of pyridines at the 2- and 6-positions. nih.gov
Alternative and Emerging Synthetic Routes
Beyond traditional cross-coupling methods, other synthetic strategies are continuously being explored.
Directed Ortho Metalation Strategies
Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. clockss.orgbaranlab.org The strategy relies on a directing metalating group (DMG) on the aromatic ring, which coordinates to an organolithium base (like n-BuLi or LDA) and directs deprotonation to the adjacent ortho position. clockss.orgbaranlab.orgacs.org The resulting lithiated intermediate can then be trapped with an electrophile.
For pyridine systems, various DMGs can be employed to direct metalation to specific positions. clockss.org For instance, a DMG at the 2-position can direct lithiation to the 3-position. clockss.org The resulting 3-lithiated pyridine can then, in principle, be coupled with a suitable 2,4-difluorophenyl electrophile. One-pot protocols combining DoM with subsequent cross-coupling reactions, such as Suzuki-Miyaura, have been developed to synthesize substituted azabiaryls, avoiding the isolation of unstable intermediates. acs.org
Table 3: Common Directing Metalating Groups (DMGs) for Pyridine Functionalization
| Directing Group | Position of Metalation | Reference |
|---|---|---|
| -CONR₂ | ortho to the group | acs.org |
| -OMe | ortho to the group | thieme-connect.com |
| -Cl | Can influence regioselectivity | acs.org |
| -N(H)C(=O)tBu | ortho to the group | clockss.org |
Flow Chemistry Applications in Scalable Synthesis
Continuous flow chemistry has emerged as a powerful tool for the safe, efficient, and scalable synthesis of chemical compounds. researchgate.net While specific literature on the dedicated flow synthesis of this compound is not abundant, the principles and methodologies applied to similar pyridine derivatives can be extrapolated. Flow chemistry offers significant advantages over traditional batch processes, including enhanced control over reaction parameters, improved safety for handling hazardous reagents, and straightforward scalability. researchgate.netornl.gov
A general approach to the synthesis of aryl nitriles, which can be precursors to pyridines, has been demonstrated in a continuous flow process. This cyanide-free method utilizes p-toluenesulfonylmethyl isocyanide (TosMIC) to convert ketones into nitriles with short residence times and high reproducibility, offering a scalable route to key intermediates. rsc.org For instance, a flow process for the van Leusen reaction can produce nitrile building blocks at a rate of up to 8.8 g h⁻¹. rsc.org
The synthesis of substituted pyridines has also been achieved using a combined flow and microwave setup, allowing for the large-scale preparation of aminopyrazole precursors that can be further elaborated. durham.ac.uk Such a setup highlights the potential for multi-step, automated synthesis of complex heterocyclic structures.
Table 1: Comparison of Batch vs. Flow Synthesis for Related Pyridine Derivatives
| Parameter | Batch Synthesis | Flow Synthesis | Reference |
| Reaction Time | Hours to days | Minutes to hours | rsc.orgdurham.ac.uk |
| Scalability | Limited, challenging | Readily scalable | researchgate.netornl.gov |
| Safety | Higher risk with hazardous reagents | Improved safety, smaller reaction volumes | researchgate.net |
| Process Control | Less precise | High control over temperature, pressure, and mixing | researchgate.nethes-so.ch |
| Productivity | Lower throughput | Higher throughput (e.g., up to 8.8 g h⁻¹) | rsc.org |
Photochemical or Electrochemical Synthesis Methods
Photochemical and electrochemical reactions represent green and efficient alternatives for the synthesis of heterocyclic compounds. These methods often proceed under mild conditions and can offer unique reactivity patterns.
Photochemical Synthesis:
Photoredox catalysis, utilizing visible light to initiate chemical transformations, has been employed for the synthesis of diversely substituted 3-fluoropyridines. researchgate.net One described method involves the coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, catalyzed by an iridium complex under blue LED irradiation, followed by a one-pot condensation with ammonium (B1175870) acetate (B1210297). researchgate.net While not directly applied to this compound, this strategy demonstrates the feasibility of constructing the fluorinated pyridine core through photochemical means.
Photochemically induced cyclometalation has also been used to synthesize platinum(II) complexes of 2-arylpyridines. nih.gov Irradiating a precursor complex in the presence of the corresponding 2-arylpyridine ligand can lead to the formation of the cyclometalated product. nih.gov This suggests that photochemical methods could be adapted for the synthesis of specific metal complexes of this compound.
Electrochemical Synthesis:
Electrochemical methods offer another avenue for the synthesis of pyridine derivatives. The electrochemical dehydrogenative oxidative coupling of phenols has been explored for the synthesis of biphenols, a reaction that could potentially be adapted for the coupling of phenylpyridines. nih.gov The success of such reactions is highly dependent on the electrolyte system and electrode materials. nih.gov
Furthermore, electrochemical investigations of binuclear iron-iron hydrogenase mimics have demonstrated the use of cyclic voltammetry to study reaction mechanisms involving proton reduction, which can be relevant for understanding and designing electrochemical synthetic pathways for nitrogen-containing heterocycles. researchgate.net
Synthesis of Advanced Analogues and Substituted Derivatives of this compound
The synthesis of advanced analogues and substituted derivatives of this compound is crucial for exploring structure-activity relationships and developing new functional molecules. A variety of synthetic methodologies can be employed to introduce diverse substituents onto the pyridine or phenyl rings.
A common and powerful method for creating C-C bonds in the synthesis of arylpyridines is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction can couple a pyridine halide with a phenylboronic acid or vice versa. For example, 2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine has been synthesized on a gram scale by coupling 2-chloro-5-(trifluoromethyl)pyridine with (2,4-difluorophenyl)boronic acid. orgsyn.org This approach is highly versatile and can be used to introduce a wide range of substituents.
Multi-component reactions offer an efficient way to construct highly substituted pyridines in a single step. For instance, a mild, solvent-free methodology has been developed to synthesize multi-substituted pyridines from ylidenemalononitriles and primary amines at room temperature. nih.govrsc.org Another approach involves a three-component reaction of a ketone, an aromatic aldehyde, and ammonium acetate to yield substituted pyridines. researchgate.net
The synthesis of diarylpyridine derivatives as potential tubulin polymerization inhibitors has been reported, utilizing Suzuki coupling to connect different aryl moieties to a central pyridine scaffold. tandfonline.com For example, 3-bromo-5-(3,4,5-trimethoxyphenyl)pyridine (B8252992) can be coupled with various arylboronic acids to generate a library of substituted diarylpyridines. tandfonline.com
Furthermore, the synthesis of hybrid pyridines incorporating other heterocyclic moieties, such as indole (B1671886) or sulfonate groups, has been achieved using a heterogeneous magnetic nanoparticle catalyst. nih.gov This method allows for the multi-component synthesis of complex pyridine derivatives under solvent-free conditions.
Table 2: Examples of Synthetic Methods for Substituted Pyridine Derivatives
| Method | Starting Materials | Product Type | Key Features | Reference |
| Suzuki-Miyaura Coupling | Halopyridine, Phenylboronic acid | Aryl-substituted pyridine | High yield, scalable, versatile | orgsyn.orgtandfonline.com |
| Multi-component Reaction | Ylidenemalononitrile, Primary amine | Multi-substituted aminopyridine | Mild conditions, solvent-free | nih.govrsc.org |
| Multi-component Reaction | Ketone, Aldehyde, Ammonium acetate | Tri-substituted pyridine | One-pot synthesis | researchgate.net |
| Heterogeneous Catalysis | Aldehyde, Acetylphenyl sulfonate, Malononitrile, Ammonium formate | Hybrid pyridine with sulfonate/indole moieties | Reusable catalyst, solvent-free | nih.gov |
Advanced Spectroscopic and Structural Elucidation of 3 2,4 Difluorophenyl Pyridine Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for probing the intricate details of molecular structure, conformation, and the electronic environment of nuclei in solution. For 3-(2,4-Difluorophenyl)pyridine, a combination of multinuclear 1D and 2D NMR techniques provides a complete picture of its constitution and spatial arrangement.
Multinuclear NMR (¹H, ¹³C, ¹⁹F, ¹⁵N) Investigations
The analysis of this compound by ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR spectroscopy offers a wealth of information. Each nucleus provides a unique perspective on the molecular framework.
¹H NMR Spectroscopy: The proton NMR spectrum reveals the disposition of the aromatic protons. The pyridine (B92270) ring protons typically appear in the downfield region due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom. The protons on the difluorophenyl ring are also observed in the aromatic region, with their chemical shifts and coupling patterns influenced by the adjacent fluorine atoms.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the proton data by providing insights into the carbon skeleton. The chemical shifts of the carbon atoms are sensitive to their hybridization state and the electronic effects of neighboring substituents. The carbons directly bonded to fluorine atoms exhibit characteristic splitting patterns due to ¹³C-¹⁹F coupling.
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. The spectrum of this compound is expected to show two distinct signals for the non-equivalent fluorine atoms at the 2- and 4-positions of the phenyl ring. The chemical shifts and coupling constants provide valuable information about the electronic environment and through-space interactions.
¹⁵N NMR Spectroscopy: Nitrogen-15 NMR, although less sensitive, can provide direct information about the electronic environment of the pyridine nitrogen. The chemical shift of the nitrogen atom is influenced by the substitution pattern on the pyridine ring and can be indicative of its basicity and involvement in intermolecular interactions.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on analogous compounds and may vary from experimental data.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-2' | 8.60 - 8.80 | - |
| H-4' | 7.70 - 7.90 | - |
| H-5' | 7.30 - 7.50 | - |
| H-6' | 8.50 - 8.70 | - |
| H-3 | 7.00 - 7.20 | - |
| H-5 | 7.40 - 7.60 | - |
| H-6 | 7.10 - 7.30 | - |
| C-1 | 130.0 - 132.0 | - |
| C-2 | 160.0 - 162.0 (d, ¹JCF) | - |
| C-3 | 111.0 - 113.0 (d, ²JCF) | - |
| C-4 | 162.0 - 164.0 (d, ¹JCF) | - |
| C-5 | 132.0 - 134.0 (dd) | - |
| C-6 | 124.0 - 126.0 | - |
| C-2' | 150.0 - 152.0 | - |
| C-3' | 135.0 - 137.0 | - |
| C-4' | 123.0 - 125.0 | - |
| C-5' | 136.0 - 138.0 | - |
2D NMR Techniques (COSY, NOESY, HSQC, HMBC) for Structural Assignments
Two-dimensional NMR experiments are indispensable for the unambiguous assignment of ¹H and ¹³C signals and for elucidating the connectivity and spatial relationships within the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of spin systems within the pyridine and difluorophenyl rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about through-space proximity of protons. This is particularly useful for determining the preferred conformation of the molecule, specifically the dihedral angle between the two aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the definitive assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting the pyridine and difluorophenyl fragments and for assigning quaternary carbons.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the confirmation of its elemental composition. For this compound, HRMS would provide a highly accurate mass measurement, confirming the molecular formula C₁₁H₇F₂N.
Furthermore, analysis of the fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for biaryl compounds involve cleavage of the bond between the two aromatic rings. For this compound, characteristic fragments would likely correspond to the pyridyl cation and the difluorophenyl radical, or vice versa. The presence of fluorine atoms can also lead to specific fragmentation patterns involving the loss of HF or other fluorine-containing species.
Table 2: Expected High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated Exact Mass |
|---|---|
| [M]⁺ | 191.0546 |
| [M+H]⁺ | 192.0624 |
| [C₅H₄N]⁺ | 78.0344 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bonding Characterization
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a fingerprint of the functional groups and bonding arrangements within a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for C-H stretching of the aromatic rings, C=C and C=N stretching vibrations within the rings, and C-F stretching vibrations. The positions of these bands can be influenced by the electronic effects of the substituents.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations are often strong in the Raman spectrum. The C-F stretching modes are also typically Raman active.
Table 3: Predicted Vibrational Frequencies for this compound Note: These are predicted values based on analogous compounds and may vary from experimental data.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3000 - 3100 |
| Aromatic C=C/C=N Stretch | 1400 - 1600 |
| C-F Stretch | 1100 - 1300 |
X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions
Single-crystal X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles. For this compound, a crystal structure would reveal the precise geometry of the pyridine and difluorophenyl rings and, crucially, the dihedral angle between them in the solid state.
Electronic Absorption and Emission Spectroscopy for Optical Properties (if applicable in academic contexts)
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to probe the electronic transitions within a molecule and are indicative of its optical properties.
UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* transitions within the aromatic systems. The position and intensity of these bands are influenced by the extent of conjugation between the two rings, which is dependent on the dihedral angle.
Emission Spectroscopy: If the molecule is fluorescent, its emission spectrum will provide information about the energy of the first excited singlet state. The fluorescence quantum yield and lifetime are important parameters that characterize the efficiency and dynamics of the emission process. The photophysical properties of this compound are of particular interest in the context of its use as a ligand in luminescent metal complexes.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Computational Investigations into this compound: A Theoretical Perspective
The advent of computational chemistry has revolutionized the exploration of molecular properties and reactivity, offering a powerful lens through which to understand complex chemical systems. This article delves into the theoretical investigation of this compound, a fluorinated biphenyl (B1667301) compound of interest in various chemical domains. By applying a suite of computational methodologies, from quantum chemical calculations to molecular dynamics simulations, a detailed picture of its electronic structure, conformational landscape, and potential biological interactions can be elucidated. This exploration is not only fundamental to understanding the intrinsic properties of this specific molecule but also provides a framework for the rational design of novel functional materials and therapeutic agents.
Applications in Medicinal Chemistry
Role as a Core Scaffold in Drug Design
The unique combination of a pyridine ring and a difluorophenyl group can impart favorable properties for drug candidates, including improved metabolic stability and enhanced binding to target proteins. nih.gov The specific substitution pattern of this compound offers a distinct steric and electronic profile compared to its isomers, which could lead to novel biological activities.
Biological Activities of this compound Derivatives
While no specific biological activities have been reported for derivatives of this compound, related compounds have shown a broad spectrum of pharmacological effects. For instance, various pyridine derivatives have been investigated as antimicrobial, antiviral, and anticancer agents. researchgate.netnih.govekb.eg Furthermore, derivatives of 2-(2,4-difluorophenyl)pyridine (B1338927) have been synthesized and evaluated for their antifungal activity. nih.gov These findings suggest that a systematic investigation into the biological properties of this compound derivatives is a promising avenue for drug discovery.
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For pyridine derivatives, the nature, position, and number of substituents have been shown to significantly influence their antiproliferative activity. nih.gov A systematic SAR study of this compound, involving the introduction of various functional groups at different positions on both the pyridine and phenyl rings, would be essential for identifying potent and selective drug candidates. For example, studies on other pyridine-containing compounds have shown that the introduction of specific groups can enhance their analgesic properties by targeting channels like TRPV1. nih.gov
Conclusion
3-(2,4-Difluorophenyl)pyridine stands as a molecule of significant interest at the crossroads of organic synthesis and medicinal chemistry. While its full potential remains largely untapped due to a lack of dedicated research, the foundational knowledge of related fluorinated heterocyclic systems strongly suggests a promising future. The development of robust synthetic pathways and a thorough characterization of its physical and chemical properties are critical next steps. Such efforts will undoubtedly pave the way for the exploration of its utility as a versatile building block in the creation of novel pharmaceuticals and advanced materials, further expanding the ever-growing importance of fluorinated scaffolds in modern chemical science.
Biological and Biochemical Research on 3 2,4 Difluorophenyl Pyridine in Vitro and Mechanistic Focus
Enzyme Inhibition and Activation Studies In Vitro
There is no publicly available data on the kinetic analysis of interactions between 3-(2,4-Difluorophenyl)pyridine and any specific enzymes. Furthermore, no information could be found regarding its specificity and selectivity profiling against enzyme panels.
Kinetic Analysis of Enzyme-Compound Interactions
No studies were found that report on the kinetic parameters (e.g., IC₅₀, Kᵢ, Kₘ) of this compound with any enzyme.
Specificity and Selectivity Profiling Against Enzyme Panels
No research has been published that details the screening of this compound against a panel of enzymes to determine its selectivity profile.
Receptor Binding Assays and Ligand-Receptor Interaction Studies In Vitro
No receptor binding assays or ligand-receptor interaction studies have been published for this compound. There is no data available on its affinity or binding characteristics for any known biological receptors.
Cellular Target Engagement and Pathway Modulation in Cell-Based Assays (Excluding Clinical Outcomes)
No cell-based assay results have been reported for this compound. Consequently, there is no information on its potential to engage cellular targets or modulate signaling pathways.
Investigation of Antiproliferative Effects in Cell Lines
No studies were identified that have investigated the antiproliferative effects of this compound in any cancer or other cell lines.
Mechanistic Elucidation of Cellular Responses (e.g., Apoptosis Induction Pathways)
As there are no reports of cellular activity, there is likewise no information on the mechanistic pathways, such as the induction of apoptosis, that might be affected by this compound.
Structure-Activity Relationship (SAR) Studies Derived from In Vitro Biological Data
While direct SAR studies for this compound are not published, the analysis of related molecules allows for inferences about the potential roles of its constituent parts: the pyridine (B92270) ring and the 2,4-difluorophenyl group.
The pyridine ring is a well-established pharmacophore found in numerous biologically active compounds. researchgate.net Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic system can participate in π-stacking interactions with biological targets. researchgate.net The position of substitution on the pyridine ring is critical for activity. For instance, in a series of 3-arylisoquinolinones, which share a similar 3-aryl nitrogen-containing heterocyclic core, meta-substitution on the aryl ring was found to dramatically enhance antiproliferative activity compared to para-substitution. nih.gov This highlights the importance of the spatial arrangement of substituents for effective binding to target proteins, such as microtubules. nih.gov
The 2,4-difluorophenyl moiety is a common substituent in medicinal chemistry, often introduced to modulate a compound's physicochemical and pharmacological properties. The fluorine atoms are highly electronegative and can form hydrogen bonds and other electrostatic interactions. Furthermore, the substitution pattern can influence the conformation of the molecule and its metabolic stability. For example, in a study of M(1) positive allosteric modulators, the incorporation of pyridines and diazines was investigated to lower plasma protein binding. nih.gov Although not directly involving this compound, this research underscores the role that substituted aromatic rings play in modulating pharmacokinetic properties.
Interactions with Biomolecules (e.g., Proteins, Nucleic Acids) via Biophysical Techniques
Specific biophysical data on the interaction of this compound with biomolecules is not available in the public domain. However, the general principles of how such interactions are studied and the types of interactions that could be expected can be discussed.
Biophysical techniques are crucial for understanding the direct binding of a small molecule to its biological target. Techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Nuclear Magnetic Resonance (NMR) spectroscopy are often employed to determine binding affinity (Kd), stoichiometry, and the kinetics of the interaction.
For a molecule like this compound, potential interactions with a protein target could include:
Hydrogen Bonding: The nitrogen atom of the pyridine ring is a potential hydrogen bond acceptor.
π-π Stacking: The aromatic pyridine and phenyl rings can engage in stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in a protein's binding pocket.
Hydrophobic Interactions: The phenyl ring can participate in hydrophobic interactions.
The development of inhibitors for protein-protein interactions (PPIs) often involves creating small molecules that can mimic the key interactions of a larger protein surface. drugdiscoverychemistry.comnih.govrsc.org Scaffolds containing pyridine and other aromatic systems are frequently explored for this purpose due to their ability to present functional groups in a defined spatial orientation. researchgate.net
Potential Applications of 3 2,4 Difluorophenyl Pyridine in Advanced Materials Science
The unique electronic and structural characteristics of 3-(2,4-Difluorophenyl)pyridine, arising from the interplay between the electron-deficient pyridine (B92270) ring and the electronegative fluorine atoms on the phenyl group, make it a compound of interest for various applications in advanced materials science. Researchers are exploring its potential in organic electronics, polymer science, and supramolecular chemistry to develop materials with tailored properties.
Future Research Directions and Emerging Avenues for 3 2,4 Difluorophenyl Pyridine Studies
Development of Novel Synthetic Methodologies with Enhanced Sustainability
The future of chemical synthesis is intrinsically linked to the principles of green chemistry. For 3-(2,4-Difluorophenyl)pyridine, a key area of future research will be the development of more sustainable and efficient synthetic routes. Current methods often rely on traditional techniques that may involve harsh reaction conditions, hazardous solvents, and the generation of significant waste.
Future methodologies will likely focus on several key areas:
Photocatalysis: Visible-light-driven photocatalysis offers a milder and more environmentally friendly alternative to traditional synthetic methods. nih.govresearchgate.netacs.orgacs.org Research into the use of organic photocatalysts for the functionalization of the pyridine (B92270) ring is a promising avenue. acs.org These methods can enable the formation of new carbon-carbon and carbon-heteroatom bonds under ambient conditions, reducing energy consumption and the need for aggressive reagents. nih.govresearchgate.netacs.orgacs.org
Greener Solvents: The replacement of toxic and non-renewable solvents is a critical aspect of sustainable chemistry. Studies have shown the potential of greener solvents like γ-valerolactone (GVL) and cyclopentanone (B42830) in fluorination reactions. wpmucdn.com Future work will likely explore the use of such solvents for the synthesis of this compound and its derivatives, minimizing the environmental footprint of the manufacturing process. wpmucdn.comrsc.org
Mechanochemistry: Solid-state mechanochemical protocols are emerging as a powerful tool to eliminate the need for bulk solvents in chemical reactions. rsc.org The development of mechanochemical methods for the synthesis of fluorinated pyridines could significantly reduce waste and energy consumption, offering a more sustainable and cost-effective approach. rsc.org
Flow Chemistry: Continuous flow chemistry provides numerous advantages over traditional batch processing, including enhanced safety, better control over reaction parameters, and easier scalability. youtube.com The application of flow technology to the synthesis of this compound could lead to more efficient and reproducible manufacturing processes. youtube.comgoogle.com
Biocatalysis: The use of enzymes as catalysts in organic synthesis offers high selectivity and mild reaction conditions. While still a nascent field for fluorinated pyridines, future research may explore biocatalytic routes to key intermediates or the direct enzymatic functionalization of the this compound scaffold.
Advanced Computational Predictions for Novel Biological or Material Applications
The use of computational tools is revolutionizing the discovery and design of new molecules with desired properties. For this compound, advanced computational predictions will be instrumental in guiding future research and accelerating the development of new applications.
Key areas of computational research include:
In Silico Screening and QSAR Studies: Virtual screening of large compound libraries and the development of Quantitative Structure-Activity Relationship (QSAR) models can rapidly identify derivatives of this compound with high potential for specific biological activities. rsc.orgnih.govnih.govresearchgate.netresearchgate.net These computational approaches can predict properties such as binding affinity to biological targets, ADME (absorption, distribution, metabolism, and excretion) profiles, and potential toxicity, thereby prioritizing synthetic efforts. nih.govnih.govresearchgate.net
Molecular Docking: Molecular docking simulations can provide detailed insights into the binding interactions between this compound derivatives and their biological targets, such as enzymes and receptors. nih.govnih.govmdpi.com This information is crucial for understanding the mechanism of action and for the rational design of more potent and selective inhibitors. nih.govnih.gov
Prediction of Material Properties: Computational methods, such as Density Functional Theory (DFT), can be employed to predict the electronic and photophysical properties of materials incorporating the this compound moiety. researchgate.netbeilstein-journals.org This will be vital for designing new organic semiconductors, emitters for organic light-emitting diodes (OLEDs), and other functional materials. beilstein-journals.orgacs.org
| Computational Technique | Application for this compound | Potential Outcome |
| In Silico Screening | Virtual screening of derivative libraries against biological targets. | Identification of lead compounds for drug discovery. |
| QSAR | Developing models to correlate structure with activity/properties. | Prediction of biological activity and physicochemical properties. |
| Molecular Docking | Simulating binding modes with proteins and other macromolecules. | Understanding mechanism of action and guiding drug design. |
| DFT Calculations | Predicting electronic structure and photophysical properties. | Design of novel materials for electronics and photonics. |
Exploration of New Catalytic Applications in Organic Synthesis
While this compound is often a target molecule for its applications in various fields, its inherent electronic properties also make it an interesting candidate for use in catalysis.
Future research in this area could explore:
Ligand Development for Metal-Catalyzed Reactions: The nitrogen atom in the pyridine ring can coordinate to metal centers, making this compound and its derivatives potential ligands for transition metal catalysts. nih.govresearchgate.netrsc.orgnih.gov The electronic effects of the difluorophenyl group could modulate the catalytic activity and selectivity of the metal complex in reactions such as cross-coupling, hydrogenation, and oxidation. nih.govnih.gov
Organocatalysis: Pyridine derivatives can act as organocatalysts in various chemical transformations. nih.govacs.org Future studies could investigate the potential of chiral derivatives of this compound as asymmetric organocatalysts, leveraging the unique steric and electronic environment provided by the difluorophenyl substituent.
Integration into Multicomponent Systems for Enhanced Functionality
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly efficient for generating molecular diversity. nih.govnih.govacs.orgnih.gov The integration of this compound into MCRs and other multicomponent systems is a promising avenue for creating novel functional molecules.
Future directions include:
Novel MCRs: Designing new multicomponent reactions that incorporate this compound as a building block could lead to the rapid synthesis of complex heterocyclic structures with potential applications in medicinal chemistry and materials science. nih.govnih.govacs.org
Supramolecular Assemblies: The pyridine nitrogen and the aromatic rings of this compound can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, to form well-defined supramolecular architectures. nih.govnih.gov Research into the self-assembly of this compound and its derivatives could lead to the development of new functional materials, such as sensors, porous solids, and molecular switches. nih.govnih.gov
Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science
The true potential of this compound will be realized through interdisciplinary research that bridges the gap between chemistry, biology, and materials science. The fluorinated pyridine motif is present in numerous biologically active compounds and functional materials, highlighting the broad applicability of this structural class. rsc.orgresearchgate.netresearchgate.netnih.govnih.govnih.govnih.gov
Future interdisciplinary studies could focus on:
Medicinal Chemistry: The design and synthesis of novel this compound derivatives as potential therapeutic agents for a wide range of diseases, including cancer, infectious diseases, and neurological disorders. researchgate.netnih.govnih.govnih.gov The fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. rsc.org
Materials Science: The incorporation of this compound into polymers, metal-organic frameworks (MOFs), and other advanced materials to create new systems with tailored electronic, optical, and catalytic properties. researchgate.neta2bchem.com The unique electronic nature of the difluorophenyl group can be exploited to fine-tune the performance of these materials.
Chemical Biology: The development of this compound-based chemical probes and imaging agents to study biological processes in living systems. The fluorine atoms can be useful for ¹⁹F NMR-based studies. rsc.org
The exploration of these future research directions will undoubtedly lead to a deeper understanding of the fundamental properties of this compound and unlock its full potential to contribute to advancements across a wide spectrum of scientific disciplines.
Q & A
Q. How do steric and electronic effects of substituents (e.g., CF₃ vs. CH₃) on the pyridine ring alter reactivity?
- Methodological Answer : Trifluoromethyl groups increase electrophilicity, accelerating nucleophilic aromatic substitution. For example, 2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine reacts faster with azides than methyl-substituted analogs .
Data Contradictions and Resolution
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
